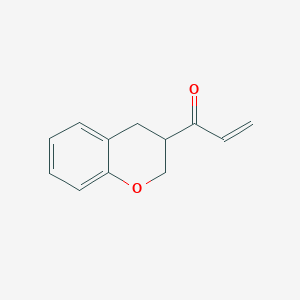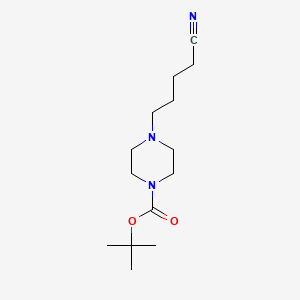
2-(1h-Pyrazol-1-yl)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1h-Pyrazol-1-yl)benzimidamide is a heterocyclic compound that features both a pyrazole and a benzimidazole moiety
Méthodes De Préparation
The synthesis of 2-(1h-Pyrazol-1-yl)benzimidamide typically involves the condensation of pyrazole-4-carbaldehydes with ortho-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method is efficient and yields the desired product in good quantities. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-(1h-Pyrazol-1-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole or benzimidazole rings, using reagents such as halogens or alkylating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include chloro(trimethyl)silane, pyridine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1h-Pyrazol-1-yl)benzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1h-Pyrazol-1-yl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-(1h-Pyrazol-1-yl)benzimidamide can be compared with other similar compounds, such as:
2-(1h-Pyrazol-4-yl)-1h-benzimidazole: This compound also features a pyrazole and benzimidazole moiety but differs in the position of the pyrazole ring attachment.
2-Phenylbenzimidazole: This compound has a phenyl group instead of a pyrazole ring, leading to different chemical and biological properties.
2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1h-1,3-benzimidazole: This compound contains a thiophene ring, which imparts different reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which allows for unique interactions with biological targets and diverse chemical reactivity.
Propriétés
Formule moléculaire |
C10H10N4 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-pyrazol-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C10H10N4/c11-10(12)8-4-1-2-5-9(8)14-7-3-6-13-14/h1-7H,(H3,11,12) |
Clé InChI |
RGIFNBLPKRYMQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=N)N)N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)


![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)


